2-Benzyl-5-bromoisoindoline
Overview
Description
2-Benzyl-5-bromoisoindoline is a chemical compound with the molecular formula C15H14BrN It is characterized by the presence of a benzyl group attached to the nitrogen atom of an isoindoline ring, which is further substituted with a bromine atom at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-5-bromoisoindoline typically involves the reaction of isoindoline derivatives with benzyl halides under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-5-bromoisoindoline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding isoindoline-1,3-dione derivatives.
Reduction: Reduction reactions can convert the bromine substituent to other functional groups.
Substitution: The bromine atom can be substituted with various nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include isoindoline-1,3-dione derivatives, substituted isoindolines, and various functionalized benzyl derivatives.
Scientific Research Applications
2-Benzyl-5-bromoisoindoline has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzyl-5-bromoisoindoline involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl group and bromine substituent play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound may also participate in signaling pathways, influencing cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
2-Benzylisoindoline: Lacks the bromine substituent, resulting in different reactivity and applications.
5-Bromoisoindoline: Lacks the benzyl group, affecting its binding properties and biological activity.
2-Benzyl-5-chloroisoindoline: Similar structure but with a chlorine substituent instead of bromine, leading to variations in chemical behavior and applications.
Uniqueness
2-Benzyl-5-bromoisoindoline is unique due to the combined presence of the benzyl group and bromine atom, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Biological Activity
Overview
2-Benzyl-5-bromoisoindoline is a derivative of isoindoline, a compound class recognized for its diverse biological activities. The unique structural features of this compound, including the presence of bromine and a benzyl group, contribute to its potential as a bioactive compound in medicinal chemistry. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 316.15 g/mol. The compound features an isoindoline core with a bromine atom at the 5-position and a benzyl group at the 2-position, which influences its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, derivatives based on similar scaffolds have shown significant activity against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer cells.
Case Study: Anticancer Efficacy
A study evaluated several indolin-2-one derivatives, including those based on the 1-benzyl-5-bromoindolin-2-one scaffold. The results indicated that specific derivatives exhibited promising anticancer activity:
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
7c | MCF-7 | 7.17 ± 0.94 | VEGFR-2 inhibition |
7d | MCF-7 | 2.93 ± 0.47 | VEGFR-2 inhibition |
12a | A-549 | 19.53 ± 1.05 | Apoptosis induction |
These compounds demonstrated not only cytotoxic effects but also significant inhibition of the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in tumor angiogenesis .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : Its structural components allow it to interact with receptors such as VEGFR-2, leading to reduced angiogenesis.
- Apoptotic Pathways : Studies have indicated that certain derivatives can induce apoptosis in cancer cells by modulating apoptotic markers like caspases and Bcl-2 family proteins .
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens. The presence of the bromine atom may enhance the compound's reactivity towards microbial targets, although detailed studies are still required to elucidate these interactions fully.
Comparative Analysis with Related Compounds
The biological activity of this compound can be compared with similar compounds to highlight its unique features:
Compound Name | Structural Features | Unique Properties |
---|---|---|
2-Benzylisoindoline | Lacks bromine; retains benzyl group | Lower reactivity due to absence of halogen |
5-Bromoisoindoline | Lacks benzyl group; contains only bromine | Simpler structure focused on halogen effects |
6-Nitroisoindoline | Lacks both benzyl and bromine groups | More basic structure; serves as a precursor |
The presence of both the benzyl group and the bromine atom in this compound enhances its reactivity and potential biological activity compared to these related compounds .
Properties
IUPAC Name |
2-benzyl-5-bromo-1,3-dihydroisoindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN/c16-15-7-6-13-10-17(11-14(13)8-15)9-12-4-2-1-3-5-12/h1-8H,9-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTQXTMEZOZGLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50697181 | |
Record name | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
905274-85-3 | |
Record name | 2-Benzyl-5-bromo-2,3-dihydro-1H-isoindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50697181 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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